1-(4-Methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate
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Overview
Description
1-(4-Methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and an acetate group attached to the azetidinone ring
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the of an imine with a ketene.
Introduction of the Methoxyphenyl and Phenyl Groups: The methoxyphenyl and phenyl groups can be introduced through reactions.
Acetylation: The final step involves the acetylation of the azetidinone ring to introduce the acetate group. This can be achieved using acetic anhydride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by targeting specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate can be compared with other azetidinone derivatives, such as:
1-(4-Methoxyphenyl)-3-phenylazetidin-2-one: Similar structure but lacks the acetate group.
1-(4-Methoxyphenyl)-2-oxo-3-phenylazetidin-4-yl acetate: Similar structure but with different positioning of the functional groups.
1-(4-Methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl chloride: Similar structure but with a chloride group instead of an acetate group.
The uniqueness of this compound lies in its specific functional groups and their positioning, which confer distinct chemical reactivity and biological activity.
Biological Activity
1-(4-Methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate (CAS No. 186613-02-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.
Chemical Structure
The compound has the molecular formula C18H17NO4 and a molecular weight of 311.33 g/mol. Its structure features an azetidine ring, which is known for its importance in various biological applications. The presence of the methoxy and phenyl groups enhances its hydrophobic interactions, potentially influencing its biological efficacy.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of azetidine derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. The incorporation of electron-withdrawing groups, such as methoxy groups, has been associated with enhanced antimicrobial efficacy due to improved interaction with microbial targets .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that azetidine derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism often involves the destabilization of tubulin polymerization, leading to apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the azetidine ring can significantly affect the biological activity of these compounds. For example:
- Substituents at C-4 : The presence of a phenyl group at this position enhances hydrophobic interactions with target enzymes, improving inhibitory activity against beta-lactamases.
- N-1 Position Modifications : Variations in substituents at this position also influence the overall biological profile, suggesting a tailored approach to drug design can yield compounds with enhanced efficacy .
Case Studies
Recent investigations have detailed specific case studies involving this compound:
- Anticancer Efficacy : A study demonstrated that related azetidine derivatives exhibited IC50 values ranging from 10–33 nM against MCF-7 cells, indicating potent antiproliferative effects .
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with these compounds led to G2/M phase arrest and subsequent apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
- Antimicrobial Testing : A series of tests confirmed that related compounds exhibited broad-spectrum antimicrobial activity, suggesting that structural modifications could lead to new antibiotic candidates .
Properties
IUPAC Name |
[1-(4-methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12(20)23-17-16(13-6-4-3-5-7-13)19(18(17)21)14-8-10-15(22-2)11-9-14/h3-11,16-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTCDTFWPNSBIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(N(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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